1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol
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Overview
Description
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol is a synthetic organic compound that belongs to the class of indoline derivatives It is characterized by the presence of an indoline moiety attached to a pyridine ring, which is further substituted with a methyl group and an ethanol side chain
Preparation Methods
The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and 3-bromo-5-methylpyridine.
Formation of Intermediate: The indoline is reacted with 3-bromo-5-methylpyridine under basic conditions to form an intermediate compound.
Chemical Reactions Analysis
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major products formed from these reactions include the corresponding oxidized or reduced derivatives and substituted products.
Scientific Research Applications
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective agent, particularly in the treatment of ischemic stroke.
Materials Science: The compound’s unique structure makes it a candidate for the development of photochromic materials, which have applications in smart textiles and optical devices.
Biological Research: It is used in studies related to enzyme inhibition and antimicrobial activity, given its structural similarity to other bioactive indoline derivatives.
Mechanism of Action
The mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol can be compared with other indoline derivatives:
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.
Benzimidazole-1,2,3-triazole-indoline derivatives: These compounds have a more complex structure and are known for their antimicrobial and enzyme inhibition properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c1-11-9-14(12(2)19)10-17-16(11)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10,12,19H,7-8H2,1-2H3 |
InChI Key |
KOJGVQIGRGIDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(C)O |
Origin of Product |
United States |
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